Cycloheptylthiourea

Description

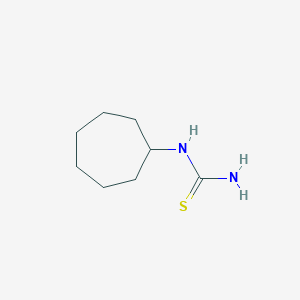

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cycloheptylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNUBZZHHXFAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540652 | |

| Record name | N-Cycloheptylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862483-52-1 | |

| Record name | N-Cycloheptylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Cycloheptylthiourea and Its Analogues

Classical Synthetic Routes to Cycloheptylthiourea

The traditional methods for synthesizing this compound primarily revolve around the condensation of cycloheptylamine (B1194755) with a suitable thiocyanate (B1210189) source. These methods are well-established and widely used for their reliability and simplicity.

Isothiocyanate-Amine Condensation Approaches

The most common and direct method for the synthesis of N-cycloheptylthiourea involves the reaction of cycloheptylamine with an isothiocyanate. This reaction is a classic example of nucleophilic addition, where the amino group of cycloheptylamine attacks the electrophilic carbon atom of the isothiocyanate group.

A general representation of this reaction is the condensation of cycloheptylamine with benzoyl isothiocyanate, followed by hydrolysis of the intermediate N-benzoyl-N'-cycloheptylthiourea. This two-step, one-pot procedure is highly efficient. The reaction of the amine with benzoyl isothiocyanate typically proceeds smoothly in a solvent like acetone (B3395972) at room temperature. The subsequent hydrolysis of the benzoyl group is usually achieved by treatment with an aqueous solution of sodium hydroxide.

Another variation of this approach involves the use of ammonium (B1175870) thiocyanate or potassium thiocyanate in the presence of an acid catalyst, which generates the isothiocyanic acid in situ. Cycloheptylamine then reacts with the isothiocyanic acid to form the desired thiourea (B124793).

Alternative Synthetic Pathways and Optimization

While the isothiocyanate-amine condensation is the most prevalent method, alternative pathways have also been explored. One such method involves the reaction of cycloheptylamine with carbon disulfide in the presence of a base, followed by the addition of an amine or ammonia (B1221849) to form the dithiocarbamate (B8719985) salt, which is then converted to the thiourea.

Optimization of these classical routes often focuses on improving yields, reducing reaction times, and simplifying purification procedures. This can involve screening different solvents, adjusting reaction temperatures, and exploring various catalysts. For instance, the use of microwave irradiation has been shown to significantly accelerate the reaction between amines and isothiocyanates, leading to higher yields in shorter time frames.

Advanced Synthesis Techniques for Functionalized this compound Derivatives

The growing interest in the pharmacological potential of this compound derivatives has spurred the development of more sophisticated synthetic methods. These techniques allow for the introduction of diverse functional groups and the creation of complex molecular architectures.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of functionalized thioureas. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants. This approach offers several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently.

A notable example is the Ugi-thiourea reaction, a four-component reaction involving an isocyanide, an aldehyde or ketone, an amine (such as cycloheptylamine), and a thiocarboxylic acid. This reaction allows for the rapid assembly of complex thiourea derivatives with multiple points of diversification.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral, enantiomerically pure this compound analogues is of great interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Stereoselective synthesis aims to control the formation of a specific stereoisomer.

One approach to achieving stereoselectivity is to use a chiral starting material, such as an enantiomerically pure cycloheptylamine derivative. Alternatively, a chiral auxiliary or catalyst can be employed to induce asymmetry in the reaction. For instance, a chiral catalyst can be used in the reaction between an achiral amine and an isothiocyanate to favor the formation of one enantiomer of the thiourea product over the other.

Green Chemistry Principles and Sustainable Synthesis Approaches for Thioureas

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. The principles of green chemistry are increasingly being applied to the synthesis of thioureas, including this compound.

Key aspects of green chemistry in thiourea synthesis include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids.

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions with high selectivity.

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a prime example of high atom economy.

Energy efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption.

Structural Elucidation and Advanced Characterization of Cycloheptylthiourea

Spectroscopic Analysis of Cycloheptylthiourea

Spectroscopy is a cornerstone in the characterization of this compound, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound and providing information about its conformational dynamics. organicchemistrydata.org

¹H NMR spectroscopy provides information about the different types of protons and their chemical environments within the molecule. For this compound, the spectrum would be expected to show distinct signals for the N-H protons of the thiourea (B124793) group, the methine proton on the cycloheptyl ring attached to the nitrogen, and the various methylene (B1212753) protons of the seven-membered ring. A patent describing a related compound, 1-(4-Chloro-2-methylphenyl)-3-cycloheptylthiourea, provides some insight into the expected chemical shifts. google.comgoogle.com In a typical ¹H NMR spectrum, the N-H protons would likely appear as broad signals due to quadrupole effects and chemical exchange. The cycloheptyl protons would present as a series of multiplets in the aliphatic region. Specifically, the methine proton (CH-N) would be expected at a distinct chemical shift, while the methylene protons (CH₂) would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. google.comgoogle.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. slideshare.netyoutube.com The spectrum of this compound would feature a signal for the thiocarbonyl carbon (C=S), which is typically found in the range of 180-190 ppm. The carbons of the cycloheptyl ring would appear in the aliphatic region of the spectrum. The chemical shift of the carbon atom bonded to the nitrogen (CH-N) would be deshielded compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H (Amide) | Broad singlet | - |

| N-H (Amide) | Broad singlet | - |

| C =S | - | ~185 |

| C H-N (Cycloheptyl) | Multiplet | ~55-65 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values presented are estimates based on typical ranges for similar functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. edinst.comcigrjournal.org The spectra provide a "fingerprint" of the functional groups present in this compound.

In the IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibrations of the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the cycloheptyl ring are expected in the 2850-3000 cm⁻¹ range. The thioamide group gives rise to several characteristic bands, including the C-N stretching and N-H bending modes, which often appear in the 1500-1600 cm⁻¹ region. The C=S stretching vibration is a key indicator and is typically observed in the 700-850 cm⁻¹ range. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. While N-H and C=O stretches are strong in the IR, C=S and C-S stretching vibrations often give rise to strong signals in the Raman spectrum. americanpharmaceuticalreview.commjcce.org.mk The symmetric vibrations of the cycloheptyl ring would also be Raman active.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3100-3400 | Strong, Broad | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | Strong |

| N-H Bend / C-N Stretch | 1500-1600 | Medium-Strong | Medium |

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a compound. nationalmaglab.org For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm the molecular formula (C₈H₁₆N₂S).

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The subsequent fragmentation of this ion provides valuable structural information. libretexts.org The fragmentation pattern of this compound would likely involve the cleavage of the cycloheptyl ring and the thiourea backbone. Common fragmentation pathways could include the loss of the cycloheptyl group, or cleavage within the ring to produce smaller fragments. researchgate.net Analysis of these fragment ions helps to piece together the structure of the original molecule.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. upsi.edu.my Thiourea derivatives typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions associated with the thiocarbonyl (C=S) and amide (N-C=O) chromophores. researchgate.net For this compound, one would expect to observe a strong absorption band corresponding to the π→π* transition of the C=S group, likely in the range of 240-270 nm. upsi.edu.my A weaker n→π* transition may also be observed at a longer wavelength. researchgate.net The solvent used can influence the position of these absorption maxima.

Table 3: Expected UV-Vis Absorption for this compound

| Electronic Transition | Typical λmax (nm) |

|---|---|

| π→π* (C=S) | ~240-270 |

Note: The exact wavelength of maximum absorbance (λmax) can vary based on the solvent and substitution on the thiourea moiety.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information in the solid state. wikipedia.orgiastate.edu This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. researchgate.net The resulting crystal structure would reveal the conformation of the cycloheptyl ring and the geometry of the thiourea group. It would also provide information about intermolecular interactions, such as hydrogen bonding between the N-H groups and the sulfur atom of a neighboring molecule, which dictate the packing of the molecules in the crystal lattice. anton-paar.com

Coordination Chemistry of Cycloheptylthiourea

Ligand Design and Coordination Modes of Thiourea (B124793) Derivatives

Thiourea and its derivatives are versatile ligands in coordination chemistry due to the presence of both hard nitrogen and soft sulfur donor atoms. tandfonline.com This allows for multiple coordination possibilities, which can be influenced by the nature of the substituents on the nitrogen atoms. tandfonline.comresearchgate.net

Monodentate Coordination via Sulfur or Nitrogen Atoms

The most common coordination mode for simple thiourea derivatives is as a neutral monodentate ligand, bonding to a metal center through the sulfur atom. researchgate.netmdpi.com This is particularly prevalent with soft metal cations. researchgate.net The sulfur atom, being a soft donor, readily coordinates to soft metal centers. Coordination can also occur through one of the nitrogen atoms, although this is less common. researchgate.net Thioureas can also act as anionic monodentate ligands. mdpi.com

Bidentate Chelation through N,S-Donor Atoms

Thiourea derivatives can also function as bidentate ligands, coordinating to a metal center through both the sulfur and one of the nitrogen atoms. mdpi.com This N,S-chelation results in the formation of a stable four-membered ring. tandfonline.com This mode of coordination often occurs when the thiourea ligand is deprotonated, acting as a monoanion or dianion. tandfonline.comstackexchange.com The non-equivalence of the two nitrogen atoms in asymmetrically substituted thioureas can lead to the formation of linkage isomers. tandfonline.com

Influence of the Cycloheptyl Substituent on Coordination Behavior

The cycloheptyl group, being a bulky alkyl substituent, can exert a significant steric influence on the coordination behavior of cycloheptylthiourea. worktribe.comfigshare.com This steric hindrance can affect the stability of the resulting metal complexes and may favor certain coordination modes over others. worktribe.com For instance, the bulkiness of the cycloheptyl ring might hinder the close approach required for bidentate chelation, potentially favoring monodentate coordination. The steric crowding can also influence the geometry of the resulting complex and its crystal packing. worktribe.comfigshare.com Furthermore, the electron-donating nature of the alkyl cycloheptyl group can influence the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with thiourea derivatives can be achieved through various methods, including the direct reaction of the ligand with a metal salt. mdpi.comresearchgate.net The resulting complexes are typically characterized using a range of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including thiourea derivatives. researchgate.netmkuniversity.ac.in The synthesis of transition metal complexes with this compound can lead to compounds with interesting structural and electronic properties. waikato.ac.nz The coordination geometry of these complexes can vary from linear and trigonal planar to tetrahedral and octahedral, depending on the metal ion and the stoichiometry of the reaction. nih.govimist.ma

Characterization of these complexes often involves techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. mdpi.comjocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution and study dynamic processes such as isomerism. waikato.ac.nz

UV-Visible Spectroscopy: To investigate the electronic transitions within the complex, which provides information about the coordination environment of the metal ion. researchgate.netimist.ma

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths and angles, and the coordination mode of the ligand. waikato.ac.nz

A general synthetic route for a transition metal complex with this compound might involve the reaction of a metal halide with the ligand in a suitable solvent. The product can then be isolated and purified by crystallization.

Table 1: Illustrative Spectroscopic Data for a Hypothetical Transition Metal-Cycloheptylthiourea Complex

| Spectroscopic Technique | Key Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=S) to lower frequency | Coordination through the sulfur atom |

| Shift in ν(N-H) | Involvement of nitrogen in coordination or hydrogen bonding | |

| ¹H NMR Spectroscopy | Shift in the resonance of the N-H proton | Evidence of coordination or deprotonation |

| Broadening of cycloheptyl proton signals | Indicates restricted rotation upon coordination | |

| UV-Vis Spectroscopy | Appearance of new absorption bands | d-d transitions and/or ligand-to-metal charge transfer bands |

Main Group Metal Complexes

Main group metals also form complexes with thiourea derivatives, although their coordination chemistry is often less extensive than that of transition metals. rsc.orgrsc.org The synthesis of main group metal complexes with this compound would likely follow similar procedures to those used for transition metals, involving the reaction of a main group metal salt or organometallic precursor with the ligand. wikipedia.org

The characterization of these complexes would employ similar analytical techniques as for their transition metal counterparts. However, due to the lack of d-d electronic transitions, UV-Visible spectroscopy may be less informative for characterizing the coordination environment of the metal.

The nature of the bonding in main group metal complexes is typically more ionic in character compared to transition metal complexes. The steric bulk of the cycloheptyl group would also play a crucial role in determining the structure and stability of these complexes.

Table 2: Potential Main Group Metal Complexes with this compound

| Main Group Metal | Potential Complex Formula | Expected Geometry |

| Zn(II) | [Zn(this compound)₂Cl₂] | Tetrahedral |

| Cd(II) | [Cd(this compound)₂Br₂] | Tetrahedral |

| Hg(II) | [Hg(this compound)Cl₂] | Linear or Distorted Tetrahedral |

| Sn(IV) | [Sn(this compound)₂Cl₄] | Octahedral |

Investigation of Metal-Ligand Bonding and Stability in this compound Complexes

The interaction between this compound and metal ions is characterized by the formation of coordination complexes, the stability and bonding of which are of significant interest in coordination chemistry. The this compound ligand, possessing both sulfur and nitrogen atoms as potential donor sites, typically engages in complexation primarily through its sulfur atom. This interaction is a function of the soft nature of the sulfur atom, which shows a high affinity for soft metal ions. The investigation into the metal-ligand bonding and the thermodynamic stability of these complexes is typically carried out using a combination of spectroscopic, thermal, and computational methods.

Metal-Ligand Bonding Analysis

The nature of the bond between a metal center and the this compound ligand is elucidated through various analytical techniques, with infrared (IR) and UV-Visible (UV-Vis) spectroscopy being particularly informative.

Infrared (IR) Spectroscopy: IR spectroscopy provides critical insights into the coordination mode of the this compound ligand. The thiocarbonyl group (C=S) and the amine groups (N-H) are key vibrational reporters. Upon coordination of the sulfur atom to a metal ion, a flow of electron density from the ligand to the metal is expected. This donation weakens the C=S bond, resulting in a shift of its stretching frequency (ν(C=S)) to a lower wavenumber in the IR spectrum of the metal complex compared to the free ligand. mdpi.com Conversely, this electron redistribution can strengthen the C-N bond within the thiourea moiety, leading to a shift of the ν(C-N) band to a higher frequency. mdpi.com These spectral shifts serve as strong evidence for the coordination of this compound through its sulfur atom.

Table 1: Illustrative Infrared Spectral Data for a Hypothetical Metal-Cycloheptylthiourea Complex

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift (Δν, cm⁻¹) | Interpretation |

| ν(N-H) | ~3170 | ~3170-3340 | Minimal Change or Shift | Indicates non-involvement of the N-H group in direct coordination. |

| ν(C-N) | ~1270 | ~1300 | Positive Shift | Suggests increased double bond character due to electron delocalization upon S-coordination. mdpi.com |

| ν(C=S) | ~710 | ~670-700 | Negative Shift | Indicates weakening of the C=S bond, confirming coordination via the sulfur atom. mdpi.com |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes provide information about the electronic transitions within the complex and the geometry around the metal ion. Transitions observed in the UV-Vis region can be assigned to π → π* and n → π* transitions within the ligand, as well as ligand-to-metal charge transfer (LMCT) bands. The appearance of new absorption bands in the visible region for the complexes, which are absent in the spectrum of the free ligand, are often indicative of d-d electronic transitions of the metal ion or charge transfer phenomena, confirming complex formation.

Stability of this compound Complexes

Thermodynamic Stability: The stability of metal-cycloheptylthiourea complexes is influenced by several factors, including the nature of the metal ion (its charge, size, and hardness/softness), and the properties of the ligand. libretexts.org According to the Hard and Soft Acids and Bases (HSAB) principle, soft metal ions like Ag⁺, Hg²⁺, and Cd²⁺ are expected to form highly stable complexes with the soft sulfur donor of this compound. libretexts.org

The stability constant (K) is related to the standard Gibbs free energy of formation (ΔG°) by the equation:

ΔG° = -RTlnK

where R is the gas constant and T is the absolute temperature. curresweb.com A large, positive value of K corresponds to a large, negative value of ΔG°, indicating a thermodynamically stable and spontaneous complex formation process. curresweb.com

Table 2: Representative Stability Constants and Thermodynamic Data for Metal Complexes with Thiourea-type Ligands

| Metal Ion | log K | ΔG° (kJ/mol) | Relative Stability |

| Co(II) | ~4.8 | ~-27.4 | Stable |

| Ni(II) | ~4.9 | ~-28.0 | Stable |

| Cu(II) | ~4.5 | ~-25.7 | Moderately Stable |

Note: The data in this table are illustrative and based on values reported for similar thiourea-based ligands to demonstrate the expected trends. curresweb.com The order of stability can vary depending on experimental conditions.

Thermal Stability: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to assess the thermal stability of the solid-state complexes. csic.es TGA measures the change in mass of a substance as a function of temperature, revealing decomposition patterns and the temperature at which the complex begins to break down. ijacskros.commdpi.com The final decomposition product is often the corresponding metal oxide. ijacskros.com The thermal stability of the complex is generally higher than that of the free ligand, indicating that coordination to the metal ion enhances its resistance to thermal degradation.

Computational Studies: Density Functional Theory (DFT) calculations complement experimental findings by providing a theoretical model of the metal-ligand bond. mtu.edu These calculations can determine optimized molecular geometries, bond lengths, and bond angles, as well as predict vibrational frequencies. mdpi.comresearchgate.net Furthermore, computational methods can be used to calculate the binding energy between the metal and the ligand, offering a theoretical measure of the complex's stability. mtu.edu

Computational and Theoretical Studies of Cycloheptylthiourea

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and predict the behavior of molecules. rsc.orgarxiv.org These calculations are based on solving the Schrödinger equation, with various levels of approximation to make it computationally feasible for complex systems. arxiv.orgyoutube.com

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org It simplifies the complex many-electron problem by focusing on the electron density, a function of only three spatial coordinates, rather than the multi-dimensional wavefunction. youtube.comwikipedia.org This approach offers a favorable balance between accuracy and computational cost, making it a popular choice for studying molecules of moderate size. wikipedia.orgaimspress.com

For Cycloheptylthiourea, DFT calculations are instrumental in several key areas:

Geometry Optimization: DFT can determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until these forces are negligible.

Electronic Structure: The method provides a detailed picture of how electrons are distributed within the molecule. This includes identifying regions of high and low electron density, which is crucial for understanding the molecule's chemical behavior. youtube.com

Reactivity Predictions: By analyzing the electronic properties derived from DFT, such as electrostatic potential maps, one can predict how this compound is likely to interact with other molecules. researchgate.net Regions that are electron-rich are prone to electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack. researchgate.netdergipark.org.tr

The following table illustrates the type of data that can be generated from DFT calculations for a molecule like this compound.

| Calculated Property | Theoretical Value (Illustrative) | Significance |

|---|---|---|

| Total Dipole Moment | 4.8 Debye | Indicates overall molecular polarity and influences intermolecular interactions. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

The Hartree-Fock (HF) method is a foundational approach in computational chemistry that provides an approximate solution to the Schrödinger equation. wikipedia.org It treats each electron as moving in the average electric field created by all other electrons, neglecting the instantaneous electron-electron correlation. wikipedia.orgjussieu.fr This "mean-field" approximation simplifies the calculations significantly. wikipedia.org

The study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. researchgate.net

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the ionization potential and signifies the molecule's capacity to act as an electron donor. informaticsjournals.co.in For this compound, the location of the HOMO would indicate the most likely site for an electrophilic attack.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level is related to the electron affinity and indicates the molecule's ability to act as an electron acceptor. researchgate.net The location of the LUMO on this compound would suggest the probable site for a nucleophilic attack. stackexchange.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Analysis of the charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, complements the HOMO/LUMO analysis. researchgate.netresearchgate.net These maps show the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions and reaction sites. researchgate.netdergipark.org.tr

Hartree-Fock (HF) Methods for Molecular Properties

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation changes and how it interacts with its environment. mdpi.comfrontiersin.org

For a flexible molecule like this compound, which features a seven-membered cycloheptyl ring, MD simulations are particularly valuable for:

Exploring Conformational Landscapes: The cycloheptyl group can adopt several different conformations (e.g., chair, boat). MD simulations can explore the transitions between these shapes and determine their relative stabilities and populations at a given temperature, providing a dynamic picture of the molecule's structure.

Analyzing Intermolecular Interactions: By simulating this compound in a solvent or in the presence of other molecules (such as a biological receptor), MD can elucidate the specific intermolecular forces at play. frontiersin.org This includes hydrogen bonding, van der Waals forces, and electrostatic interactions, which govern the molecule's behavior in a condensed phase. These simulations can provide detailed, atom-level insights into binding processes. aps.org

In Silico Approaches for Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of compounds with their biological activity. gardp.org The goal of SAR is to identify the key structural features (pharmacophores) responsible for a molecule's desired effects and to guide the design of new, more potent, and selective compounds. gardp.orgoncodesign-services.com

For this compound, SAR studies would involve computationally comparing it to a series of related thiourea (B124793) derivatives to understand how variations in the structure affect a specific biological endpoint. nih.gov Research on other thiourea derivatives has shown that such studies can successfully identify the structural requirements for activity, for instance, as inhibitors of specific enzymes or receptors. nih.gov

The process typically involves:

Building a computational model based on a set of molecules with known activities.

Using this model to predict the activity of new, untested molecules.

Analyzing the models to understand which molecular properties (e.g., size, shape, electronic features of the cycloheptyl group, hydrogen bonding capacity of the thiourea moiety) are critical for the observed activity. oncodesign-services.com

These computational SAR studies can accelerate the drug discovery process by prioritizing which derivatives of this compound should be synthesized and tested experimentally, saving time and resources. oncodesign-services.complos.org

Mechanistic Investigations of Biological Interactions Involving Cycloheptylthiourea Derivatives

Exploration of Molecular Binding Mechanisms with Biological Targets

The biological activity of cycloheptylthiourea derivatives is intrinsically linked to their ability to bind to specific molecular targets within an organism. nih.govopenaccessjournals.comopenaccessjournals.com Computational methods, such as molecular docking, have been instrumental in predicting and analyzing these interactions at an atomic level. openaccessjournals.comopenaccessjournals.com These techniques simulate the binding process between a small molecule (the ligand, such as a this compound derivative) and a macromolecule (the receptor, typically a protein or nucleic acid), providing valuable information on binding affinities and modes. openaccessjournals.comopenaccessjournals.com

Receptor Binding Studies and Affinities

Receptor binding studies are fundamental to understanding how this compound derivatives exert their effects. The affinity of a ligand for its receptor is a key determinant of its potency. High-affinity binding suggests that a lower concentration of the compound is needed to elicit a biological response.

For instance, in the context of thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily, specific analogs have been designed to exhibit high affinity and selectivity for different receptor isoforms (TRα and TRβ). nih.gov While not this compound itself, the principles of designing ligands with high affinity are relevant. The design of the compound GC-1, a thyroid hormone analog, involved structural modifications to enhance receptor binding and selectivity. nih.gov These modifications included replacing iodine atoms with methyl and isopropyl groups and altering the linker between the aromatic rings. nih.gov Such strategies could be hypothetically applied to this compound derivatives to modulate their binding affinities for specific receptors.

Molecular docking studies have been used to predict the binding energies of various compounds to their target receptors. For example, in the study of cytisine (B100878) N-isoflavone derivatives, docking simulations revealed strong binding affinities to targets like P-gp, AKT1, and SRC, with binding energies lower than -10 kcal/mol. nih.gov Similarly, the affinity of this compound derivatives for their biological targets can be computationally estimated. The dissociation constant (Ki) is a measure of the binding affinity of an inhibitor for an enzyme, with a lower Ki value indicating a higher affinity. numberanalytics.com

In a study on thiourea (B124793) derivatives as inhibitors of E. coli β-glucuronidase (EcGUS), molecular docking analysis indicated a strong affinity of a lead compound (E-9) to the enzyme, forming interactions with key amino acid residues such as Asp 163, Tyr 472, and Glu 504. nih.gov This highlights the importance of specific molecular interactions in determining binding affinity.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which many biologically active compounds, including thiourea derivatives, exert their effects. numberanalytics.comlibretexts.org Inhibition can be reversible or irreversible. libretexts.orgjuniperpublishers.com Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, and can be categorized as competitive, non-competitive, or uncompetitive. libretexts.org

Competitive Inhibition: The inhibitor, being structurally similar to the substrate, competes for the same active site on the enzyme. libretexts.orgbioninja.com.au Increasing the substrate concentration can overcome this type of inhibition. numberanalytics.combioninja.com.au

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its activity. libretexts.orgbioninja.com.au This type of inhibition is not affected by substrate concentration. bioninja.com.au

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. libretexts.org

An example of a thiourea derivative acting as an enzyme inhibitor is seen in the study of E. coli β-glucuronidase (EcGUS) inhibitors. nih.gov The kinetic study of the inhibitor E-9 revealed that it acts as an uncompetitive inhibitor with a Ki value of 1.64 μM. nih.gov

Irreversible inhibition involves the formation of a covalent bond between the inhibitor and the enzyme, leading to permanent inactivation. numberanalytics.comlibretexts.org

Auxin-Like Activity and Plant Growth Regulation Mechanisms of Thioureas

Certain thiourea derivatives have been shown to exhibit auxin-like activity, playing a role in plant growth regulation. acs.orgnih.gov Auxins are a class of plant hormones that are crucial for various developmental processes, including cell division and elongation, root development, and leaf senescence. acs.orgnih.gov Synthetic auxins are developed to mimic these effects with greater stability and cost-effectiveness compared to natural auxins. acs.org

A study on pyridine-containing arylthiourea derivatives found that a specific compound, A2, significantly promoted rice root growth. acs.orgnih.gov The preliminary mechanistic studies suggested that compound A2 mimics the activity of natural auxins by interacting with the auxin receptor TIR1. acs.orgnih.gov Specifically, it was found to interact with the amino acid residues SER438 and PHE82 of the receptor, demonstrating a strong binding affinity. acs.org This interaction leads to the upregulation of auxin-responsive genes, such as ARF, which in turn promotes cell elongation and the development of a larger root system. acs.orgnih.gov

The search for new plant growth regulators has also explored derivatives of thioxopyrimidine, which have shown promising auxin-like and cytokinin-like activities. crimsonpublishers.com These compounds have been observed to significantly increase the root length of wheat. crimsonpublishers.com

Elucidation of Structure-Mechanism Relationships in Biological Systems

Understanding the relationship between the chemical structure of a compound and its biological mechanism is a cornerstone of drug and pesticide discovery. rsc.org This involves identifying which structural features of a molecule are responsible for its activity and how modifications to that structure can alter its biological effects.

In the context of thiourea derivatives, structure-activity relationship (SAR) studies have been conducted to optimize their biological activities. For example, in the development of E. coli β-glucuronidase inhibitors, it was found that introducing an electron-withdrawing group at the para-position of the benzene (B151609) ring enhanced the inhibitory activity. nih.gov

Similarly, for thiourea derivatives with gibberellin-like activity, the influence of the alkyl chain length and various substituents on the benzene ring was investigated. researchgate.net Molecular docking analysis of these derivatives against the gibberellin receptor GID1 revealed that specific hydrogen bonding interactions with residues Phe238 and Ser191 were crucial for strong binding and, consequently, higher biological activity. researchgate.net

The study of fluoroquinolone derivatives also highlights the use of computational methods to understand structure-mechanism relationships. By modifying the structure of trovafloxacin, researchers were able to design derivatives with lower plasma protein binding rates, which can be advantageous for drug efficacy. mdpi.com Molecular docking was used to analyze the interactions between the derivatives and plasma proteins, revealing the mechanism behind the reduced binding. mdpi.com

These examples demonstrate that a combination of synthesis, biological evaluation, and computational modeling is essential for elucidating the complex structure-mechanism relationships of biologically active molecules like this compound derivatives.

Applications in Organocatalysis and Other Catalytic Systems

Cycloheptylthiourea as a Chiral Organocatalyst

Chiral derivatives of this compound are utilized as organocatalysts, which are small, metal-free organic molecules that can accelerate chemical reactions. nih.govnih.gov A key advantage of these catalysts is their ability to create a chiral environment around the reactants, guiding the formation of one enantiomer of the product over the other. openstax.org This process, known as asymmetric induction, is crucial in the synthesis of pharmaceuticals and other biologically active compounds where often only one enantiomer exhibits the desired activity. openstax.orgmdpi.com The effectiveness of chiral thiourea (B124793) catalysts stems from their modular nature, allowing for systematic tuning of their steric and electronic properties to suit specific reactions.

Chiral thiourea catalysts, including those based on diamine scaffolds, have been successfully employed in a range of enantioselective reactions. nih.gov These catalysts typically feature a chiral backbone, such as a diamine, with a thiourea moiety that is responsible for substrate activation. While specific examples focusing exclusively on the cycloheptyl group are not extensively detailed in the surveyed literature, the principles apply to a broad class of N-substituted thioureas.

One notable application is in the Pictet-Spengler reaction, a key method for synthesizing tetrahydro-β-carbolines, which are core structures in many natural products. jh.edu In a study on the cocatalysis of the Pictet-Spengler reaction with a chiral thiourea and a weak Brønsted acid, various thiourea derivatives were examined. The combination of a chiral thiourea catalyst and benzoic acid was shown to effectively catalyze the reaction between tryptamine (B22526) derivatives and aldehydes to produce optically active tetrahydro-β-carbolines with high enantiomeric excess (ee). jh.edu

Another significant area is the Michael addition, a versatile carbon-carbon bond-forming reaction. Chiral bifunctional thioureas, which contain both a hydrogen-bond donating thiourea group and a Brønsted basic amine group, are particularly effective. nih.gov They have been used to catalyze the addition of nucleophiles like malonates to nitroalkenes, yielding chroman derivatives with high yield and enantioselectivity. nih.gov

The following table summarizes representative results for enantioselective reactions catalyzed by chiral thiourea derivatives, illustrating their general effectiveness.

| Reaction Type | Catalyst Type | Substrates | Product Yield | Enantiomeric Excess (ee) | Reference |

| Pictet-Spengler | Chiral Thiourea / Benzoic Acid | 6-Methoxytryptamine + Aldehyde | Moderate | High | jh.edu |

| Michael Addition | Bifunctional Thiourea | Malonate + Nitroolefin | High | High | nih.gov |

| Reissert Reaction | Chiral Thiourea | Quinoline Derivative + Acylating Agent | - | - | beilstein-journals.org |

| Aldol Reaction | Proline-derived Thiourea | Cyclohexanone + Aldehyde | High | Excellent | nih.gov |

This table presents generalized findings for the class of chiral thiourea catalysts to illustrate their application scope.

The catalytic power of thioureas originates from their ability to act as potent hydrogen-bond donors. nih.gov The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with an electrophilic substrate, such as a carbonyl group or a nitro group. beilstein-journals.org This interaction activates the substrate by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. beilstein-journals.org

This mode of activation is often referred to as "partial protonation" and is a form of non-covalent catalysis. mdpi.com Unlike Brønsted or Lewis acids that form covalent bonds or strong coordinate bonds, the interaction is weaker, which helps to avoid strong product inhibition. The acidity and hydrogen-bonding strength of the thiourea can be fine-tuned by the substituents on the nitrogen atoms.

In bifunctional thiourea catalysis, the molecule contains both a hydrogen-bond donating thiourea moiety and a basic site (e.g., a tertiary amine). This allows for the simultaneous activation of both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation by the basic site), leading to highly organized transition states and enhanced reactivity and selectivity. nih.gov In anion-binding catalysis, the thiourea can stabilize an anionic leaving group through hydrogen bonding, promoting the formation of a reactive cationic intermediate within a chiral environment. beilstein-journals.org

Enantioselective Reactions Catalyzed by this compound Derivatives

Role in Other Catalytic Transformations

Beyond organocatalysis, thiourea derivatives can also play a role in other catalytic systems, most notably as ligands for transition metals.

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. eie.grresearchgate.net The success of these reactions often hinges on the choice of ligand, which binds to the metal center and modulates its reactivity, stability, and selectivity. nih.gov While phosphines and N-heterocyclic carbenes are the most common ligands, there is growing interest in alternatives. mdpi.comeie.gr

Thiourea derivatives, through their sulfur and nitrogen atoms, have the potential to coordinate with transition metals like palladium, nickel, and iron. eie.grnih.gov Although the literature is more extensive on thiosemicarbazones, the underlying principle of using N,S-containing ligands applies. eie.gr These ligands can be valuable in phosphine-free catalytic systems, offering advantages in terms of air and water tolerance. eie.gr

C-C Bond Formation: Reactions like the Suzuki-Miyaura, Heck, Negishi, and Hiyama couplings are pillars of modern synthesis for constructing C-C bonds. mdpi.comeie.gr The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov While specific studies detailing the use of this compound as a ligand in these reactions are not prominent in the reviewed sources, the broader class of sulfur-containing ligands has been explored.

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for forming C-N bonds using palladium or nickel catalysts. researchgate.net This reaction couples amines with aryl halides or pseudohalides. The ligand is critical for promoting the reductive elimination step that forms the C-N bond. researchgate.net The development of effective ligands is ongoing, and N,S-donor ligands represent a potential, albeit less explored, class of ligands for such transformations.

Supramolecular Chemistry of Cycloheptylthiourea

Host-Guest Interactions and Molecular Recognition Phenomena

Host-guest chemistry is a fundamental area of supramolecular chemistry that involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. nih.govmdpi.commdpi.com These interactions are not covalent but are driven by a variety of non-covalent forces. nih.govmdpi.com The principle of molecular recognition, akin to a lock and key mechanism, governs the specificity of a host for a particular guest. orchemsoc.incarellgroup.de This selectivity is dictated by factors such as size, shape, charge, and the chemical complementarity between the host's binding site and the guest. nih.gov

While no specific studies on host-guest complexes involving cycloheptylthiourea as either host or guest are prominently documented, the molecule possesses structural features that suggest a potential for such interactions. The thiourea (B124793) group, with its hydrogen bond donor (N-H) and acceptor (C=S) sites, could engage in specific recognition events. Furthermore, the cycloheptyl ring provides a nonpolar, sterically defined scaffold that could influence guest binding. For this compound to act as a host, it would likely need to be part of a larger, pre-organized macrocyclic or cage-like structure. Conversely, as a guest, its size and shape would determine its ability to fit within the cavity of a suitable host molecule.

The study of such interactions often involves techniques like NMR spectroscopy, UV-Vis titration, and calorimetry to determine the binding affinity and thermodynamics of complex formation. carellgroup.denih.gov

Formation of Supramolecular Assemblies and Networks

Supramolecular assemblies are well-defined structures formed through the spontaneous organization of molecules via non-covalent interactions. orchemsoc.innih.gov These assemblies can range from simple dimers to complex, extended networks and materials. nih.govrsc.org The formation of these structures is a dynamic and often reversible process, responsive to environmental cues. orchemsoc.in

For this compound, the propensity to form supramolecular assemblies would be primarily driven by the intermolecular interactions of the thiourea moiety. Thioureas are well-known for their ability to form robust hydrogen-bonded networks. The self-assembly of thiourea derivatives can lead to various architectures, including one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional frameworks.

Self-Assembly Processes and Principles

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. orchemsoc.in This process is fundamental to the formation of supramolecular structures. In the context of this compound, self-assembly would be governed by the interplay of various non-covalent interactions seeking a thermodynamic minimum.

Urea (B33335) and thiourea derivatives are excellent building blocks for supramolecular self-assembly due to the directional nature of their hydrogen bonds. Research on urea derivatives has demonstrated their capacity to form supramolecular gels through dimensionally controlled self-assembly into fibrous aggregates. researchgate.net The process often begins with the formation of hydrogen-bonded dimers, which then extend into larger assemblies.

The self-assembly of this compound would likely follow similar principles. The initial step would involve the formation of hydrogen-bonded dimers through the thiourea groups. These dimers could then further associate into tapes or sheets, with the cycloheptyl groups decorating the periphery of the hydrogen-bonded core. The steric requirements of the cycloheptyl ring would be a critical factor in determining the final, most stable, self-assembled structure.

Non-Covalent Interactions in this compound Systems

The structure and stability of any supramolecular system are underpinned by a variety of non-covalent interactions. nih.govtuni.finumberanalytics.com These forces, while individually weaker than covalent bonds, collectively dictate the architecture and properties of the resulting assembly.

For this compound, the following non-covalent interactions are expected to be significant:

Hydrogen Bonding: This is anticipated to be the primary directional force in the formation of supramolecular structures. The thiourea group contains two N-H groups that can act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor. The formation of N-H···S hydrogen bonds is a well-established motif in the crystal engineering of thiourea-containing compounds. otago.ac.nz Studies on related systems, such as cyclic triureas, have shown the formation of closed loops of hydrogen bonds. otago.ac.nz

The interplay of these forces would define the crystal packing of this compound. A detailed understanding of these interactions would typically be obtained through single-crystal X-ray diffraction analysis, which reveals the precise three-dimensional arrangement of molecules in the crystal. numberanalytics.com

Below is a table summarizing the expected non-covalent interactions in a this compound system.

| Interaction Type | Interacting Groups | Role in Supramolecular Assembly |

| Hydrogen Bonding | N-H (donor) and C=S (acceptor) of the thiourea moiety | Primary directional force, leading to the formation of chains, sheets, or other organized structures. |

| Van der Waals Forces | Cycloheptyl rings | Contribute to the overall packing efficiency and stabilization of the assembly. |

| Electrostatic Interactions | Dipole of the thiourea group | Contribute to the stability of the crystal lattice through dipole-dipole attractions. |

Advanced Research Directions and Future Perspectives

Design and Synthesis of Next-Generation Cycloheptylthiourea Analogues with Enhanced Properties

The foundation of future advancements lies in the ability to rationally design and synthesize novel this compound analogues with tailored and enhanced properties. The core strategy revolves around structure-activity relationship (SAR) studies, which aim to identify the specific structural features of a molecule responsible for its biological or chemical activity. georgiasouthern.eduresearchgate.net By systematically modifying the cycloheptyl ring, the thiourea (B124793) moiety, and the substituents on the nitrogen atoms, researchers can fine-tune the compound's characteristics.

Key areas of focus in the design of next-generation analogues include:

Modification of the Cycloheptyl Group: Altering the cycloheptyl ring, for instance, by introducing substituents or changing its conformation, can significantly impact the molecule's lipophilicity and steric profile. These changes can, in turn, influence its binding affinity to biological targets or its solubility in various solvents.

Substitution on the Thiourea Moiety: The nitrogen atoms of the thiourea group offer prime locations for introducing a wide array of functional groups. Research on other thiourea derivatives has shown that the nature of these substituents is critical for their activity. nih.gov For example, introducing aromatic or heteroaromatic rings can lead to new electronic and steric interactions, potentially enhancing the desired properties.

Hybrid Molecules: A promising approach involves the synthesis of hybrid molecules where the this compound scaffold is combined with other pharmacophores or functional units. This strategy can lead to compounds with dual or synergistic activities.

The synthesis of these new analogues often employs established methods for thiourea formation, such as the reaction of isothiocyanates with amines. mdpi.com However, to improve efficiency and access a wider range of derivatives, researchers are exploring modern synthetic techniques, including microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. nih.gov

Integration with Advanced Technologies (e.g., Microfluidics, High-Throughput Screening)

The synergy between chemical synthesis and advanced technologies is set to accelerate the discovery and optimization of this compound derivatives.

High-Throughput Screening (HTS): HTS technologies, often utilizing robotics and miniaturization, enable the rapid screening of vast libraries of compounds against biological or chemical targets. nih.gov This allows for the efficient identification of "hit" compounds with desired activities from a large pool of synthesized this compound analogues.

Microfluidics: Microfluidic systems, which manipulate minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offer a powerful platform for both the synthesis and screening of chemical compounds. nih.gov In the context of this compound research, microfluidics can be used for:

Rapid Synthesis and Optimization: Performing reactions in microfluidic devices allows for precise control over reaction conditions, rapid mixing, and efficient heat transfer, leading to faster reaction times and potentially higher yields. This is particularly advantageous for optimizing reaction conditions for the synthesis of new analogues.

High-Throughput Screening in Nanoliter Volumes: Droplet-based microfluidics allows for the encapsulation of single cells or molecules in picoliter to nanoliter droplets, creating millions of individual reactors for high-throughput screening. nih.govmdpi.comrsc.org This technology drastically reduces the consumption of expensive reagents and allows for the screening of massive compound libraries in a short amount of time. frontiersin.org

The integration of automated synthesis platforms with HTS and microfluidic screening can create a closed-loop system for the rapid design, synthesis, and evaluation of this compound analogues, significantly accelerating the pace of discovery.

Theoretical Predictions for Novel Applications and Material Science

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the properties and potential applications of new molecules, including this compound derivatives.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and reactivity of this compound analogues. These calculations can provide insights into their stability, spectral properties, and potential for use in various applications.

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time.

Material Science Applications: Theoretical predictions can guide the design of this compound-based materials with specific properties. shibaura-it.ac.jpsutd.edu.sg For instance, computational models can be used to predict the ability of these compounds to self-assemble into ordered structures, their potential as ligands for creating metal-organic frameworks (MOFs), or their electronic properties for applications in organic electronics. The study of structure-processing-properties relationships is fundamental in this field. sutd.edu.sg

Interdisciplinary Research Avenues Involving this compound Chemistry

The unique structural features of this compound make it a versatile building block for a wide range of interdisciplinary research applications.

Coordination Chemistry: The sulfur and nitrogen atoms of the thiourea moiety can act as ligands, binding to metal ions to form coordination compounds. nih.govyoutube.com By varying the metal center and the substituents on the this compound ligand, a vast array of complexes with interesting magnetic, optical, and catalytic properties can be synthesized. These complexes could find applications in areas such as catalysis, sensing, and materials science.

Sensor Technology: The ability of the thiourea group to interact with specific analytes, either through hydrogen bonding or coordination with metal ions, makes this compound derivatives promising candidates for the development of chemical sensors. nerac.com These sensors could be designed to detect specific ions, molecules, or even biological macromolecules, with applications in environmental monitoring, medical diagnostics, and industrial process control. sensor-technology.com.brist-ag.com

Agricultural Chemistry: Thiourea derivatives have been investigated for their potential applications in agriculture. Research into this compound analogues could lead to the development of new plant growth regulators, fungicides, or herbicides with improved efficacy and environmental profiles. The International Center for Agricultural Research in the Dry Areas (ICARDA) is an example of an organization that focuses on innovative agricultural solutions. icarda.org Managing cover crops is also a relevant area of agricultural science. sare.org

Material Science: As mentioned previously, the self-assembly properties and coordinating ability of this compound derivatives make them attractive for the development of novel materials. ambeed.comsigmaaldrich.comsigmaaldrich.com This could include the creation of supramolecular polymers, liquid crystals, or functional coatings with tailored optical, electronic, or mechanical properties.

The future of this compound research is bright and multifaceted. By embracing a multidisciplinary approach that combines advanced synthesis, cutting-edge technologies, and theoretical modeling, scientists can unlock the full potential of this versatile chemical scaffold, leading to exciting discoveries and innovations across a wide spectrum of scientific and technological fields.

Q & A

Q. What are the established synthetic protocols for Cycloheptylthiourea, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution between cycloheptylamine and thiourea derivatives under reflux in anhydrous solvents (e.g., ethanol or THF). Purity optimization involves recrystallization (using ethanol/water mixtures) and characterization via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR (DMSO-d₆ solvent) . Yield improvements (>80%) require strict control of stoichiometry (1:1.2 amine:thiourea ratio) and inert atmospheres to prevent oxidation by-products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Key techniques include:

- ¹H NMR : Distinct singlet for thiourea NH protons (δ 9.2–10.1 ppm) and cycloheptyl CH₂ groups (δ 1.4–1.8 ppm).

- FT-IR : N-H stretches (3250–3350 cm⁻¹) and C=S absorption (1250–1300 cm⁻¹).

- X-ray crystallography : Resolves conformational isomerism in the cycloheptyl ring (e.g., chair vs. boat conformers) . Cross-validation with elemental analysis (C, H, N, S) is critical to confirm purity >98% .

Q. How does pH affect the stability of this compound in aqueous solutions?

this compound degrades rapidly under acidic (pH <3) or alkaline (pH >10) conditions due to hydrolysis of the thiourea moiety. Stability studies using UV-Vis spectroscopy (λmax = 260 nm) show optimal stability at pH 6–8 (t₁/₂ >72 hours at 25°C). Buffered solutions (PBS, pH 7.4) are recommended for biological assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?

Discrepancies in IC₅₀ values (e.g., 12 μM vs. 45 μM for carbonic anhydrase) may arise from assay conditions. Standardization steps:

Q. How can in silico modeling improve the design of this compound derivatives with enhanced selectivity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key binding interactions (e.g., hydrogen bonds with Glu106 in CA-II). QSAR models prioritize derivatives with modified cycloheptyl substituents (e.g., halogenation at C4) to enhance hydrophobic interactions and reduce off-target effects .

Q. What methodologies quantify this compound’s membrane permeability in cellular uptake studies?

- Caco-2 monolayer assays : Measure apparent permeability (Papp) using LC-MS/MS quantification (LOQ = 0.1 ng/mL).

- PAMPA : Predicts passive diffusion; validate with fluorescent analogs (e.g., BODIPY-labeled derivatives).

- Microsomal stability assays : Correlate permeability with metabolic resistance (e.g., t₁/₂ in liver microsomes) .

Q. How do solvent polarity and temperature influence this compound’s crystallization kinetics?

Polar solvents (e.g., DMF) favor rapid nucleation but yield smaller crystals. Ethanol/water (3:1) at 4°C produces monoclinic crystals suitable for SC-XRD. Van’t Hoff analysis of solubility (ln S vs. 1/T) reveals ΔHsol = +28 kJ/mol, indicating endothermic dissolution .

Data Analysis & Reproducibility

Q. Which statistical models are appropriate for dose-response studies involving this compound?

- Non-linear regression (GraphPad Prism): Fit sigmoidal curves (Hill slope = 1.2–1.5) to calculate EC₅₀.

- ANOVA with Tukey post-hoc tests : Compare treatment groups (n ≥3 replicates).

- Grubbs’ test : Identify outliers in high-throughput screening data .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement QC/QA protocols:

- In-process controls : Monitor reaction progress by TLC (Rf = 0.5 in ethyl acetate/hexane).

- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) to identify impurities.

- DoE (Design of Experiments) : Optimize parameters (e.g., reaction time, catalyst loading) using Minitab .

Contradiction & Gap Analysis

Q. Why do some studies report this compound as a potent antioxidant, while others classify it as pro-oxidant?

Context-dependent effects arise from assay systems:

- Antioxidant activity : Dominates in cell-free DPPH assays (EC₅₀ = 50 μM) due to direct radical scavenging.

- Pro-oxidant effects : Observed in cellular models (e.g., HepG2) via ROS generation by metabolic intermediates.

Resolve by combining ESR (to detect radical species) and transcriptomic analysis (Nrf2 pathway modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.